molecular formula C20H14Br2Cl2N2O4 B15020662 2-(2,4-Dibromo-6-methoxyphenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide

2-(2,4-Dibromo-6-methoxyphenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide

Cat. No.: B15020662
M. Wt: 577.0 g/mol
InChI Key: MXZCPEAASUGKRL-YCPBAFNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups

Preparation Methods

The synthesis of 2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Preparation of 2,4-Dibromo-6-methoxyphenol: This can be achieved through the bromination of 6-methoxyphenol using bromine in the presence of a suitable solvent.

    Formation of 2-(2,4-Dibromo-6-methoxyphenoxy)acetohydrazide: This involves the reaction of 2,4-dibromo-6-methoxyphenol with chloroacetohydrazide under basic conditions.

    Condensation with 5-(2,4-dichlorophenyl)furan-2-carbaldehyde: The final step involves the condensation of 2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide with 5-(2,4-dichlorophenyl)furan-2-carbaldehyde in the presence of an acid catalyst to form the desired compound.

Chemical Reactions Analysis

2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Scientific Research Applications

2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.

    Modulating Receptor Activity: Interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide can be compared with similar compounds such as:

    2,4-Dibromo-6-methoxyaniline: Similar in structure but lacks the furan and hydrazide moieties.

    2,4-Dibromo-5-methoxyphenylboronic acid: Contains boronic acid instead of the hydrazide group.

    4-(2-(2,4-Dibromo-6-methoxyphenoxy)ethyl)morpholine: Contains a morpholine ring instead of the furan moiety.

Properties

Molecular Formula

C20H14Br2Cl2N2O4

Molecular Weight

577.0 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C20H14Br2Cl2N2O4/c1-28-18-7-11(21)6-15(22)20(18)29-10-19(27)26-25-9-13-3-5-17(30-13)14-4-2-12(23)8-16(14)24/h2-9H,10H2,1H3,(H,26,27)/b25-9+

InChI Key

MXZCPEAASUGKRL-YCPBAFNGSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.